(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide
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Overview
Description
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide is a complex organic compound with a highly specific stereochemistry. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the sequential addition of various functional groups through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide analogs
- **Other chiral amides with similar functional groups
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of multiple chiral centers. This complexity can lead to unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C40H69N5O7 |
---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-3-[[(1S,2R)-1-methoxy-1-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C40H69N5O7/c1-14-26(6)35(44(10)40(49)34(25(4)5)43-39(48)33(41-9)24(2)3)31(50-11)23-32(46)45-22-18-21-30(45)36(51-12)27(7)38(47)42-28(8)37(52-13)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,41H,14,18,21-23H2,1-13H3,(H,42,47)(H,43,48)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 |
InChI Key |
QNWXPGJEUACABX-FEFUEGSOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
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